1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one
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Overview
Description
1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one is a synthetic organic compound characterized by the presence of dichlorophenyl and tetrafluorinated groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorophenyl derivatives with fluorinated reagents under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: A compound with similar dichlorophenyl structure but different functional groups.
3,4-Dichlorophenylhydrazine hydrochloride: Another compound with a dichlorophenyl group, used in different chemical contexts.
Uniqueness
1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one is unique due to its tetrafluorinated structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired .
Properties
Molecular Formula |
C11H6Cl2F4O2 |
---|---|
Molecular Weight |
317.06 g/mol |
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one |
InChI |
InChI=1S/C11H6Cl2F4O2/c12-6-2-1-5(3-7(6)13)8(18)4-9(19)11(16,17)10(14)15/h1-4,10,18H/b8-4- |
InChI Key |
TVXIDDFDVUSXMH-YWEYNIOJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=C/C(=O)C(C(F)F)(F)F)/O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=CC(=O)C(C(F)F)(F)F)O)Cl)Cl |
Origin of Product |
United States |
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